molecular formula C15H16FN3O2 B4330909 N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N'-(4-fluorophenyl)ethanediamide

N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N'-(4-fluorophenyl)ethanediamide

Cat. No.: B4330909
M. Wt: 289.30 g/mol
InChI Key: DNOQTLWSKOSWLW-UHFFFAOYSA-N
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Description

N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N’-(4-fluorophenyl)ethanediamide is a synthetic organic compound that features a pyrrole ring substituted with dimethyl groups and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N’-(4-fluorophenyl)ethanediamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N’-(4-fluorophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Halogenated fluorophenyl derivatives.

Scientific Research Applications

N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N’-(4-fluorophenyl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antibacterial, or antifungal activities[][2].

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: It can serve as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N’-(4-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. The pyrrole ring can interact with various enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N’-(4-chlorophenyl)ethanediamide
  • N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N’-(4-bromophenyl)ethanediamide

Uniqueness

N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N’-(4-fluorophenyl)ethanediamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity compared to its chloro and bromo analogs .

Properties

IUPAC Name

N-[(1,5-dimethylpyrrol-2-yl)methyl]-N'-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c1-10-3-8-13(19(10)2)9-17-14(20)15(21)18-12-6-4-11(16)5-7-12/h3-8H,9H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOQTLWSKOSWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)CNC(=O)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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